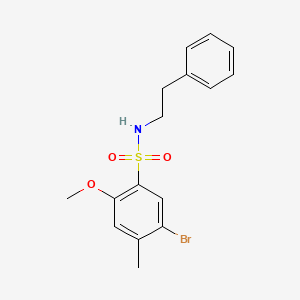

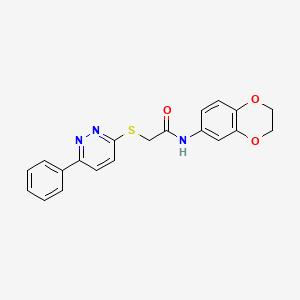

![molecular formula C20H28N4OS B2558315 N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-48-6](/img/structure/B2558315.png)

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” is a chemical compound with the molecular formula C20H28N4OS and a molecular weight of 372.531. It is also known as CX-49451.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a hexanamide group, and a 2-sulfanylidene-1H-quinazolin-4-yl group1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on derivatives similar to N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide focuses on their synthesis and evaluation of biological activities. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and investigated their anti-monoamine oxidase and antitumor activities. The study demonstrates the potential of these compounds in medicinal chemistry for developing therapeutic agents (Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S., 2015).

Anticancer Properties

Another significant area of research is the exploration of quinazoline derivatives for their anticancer properties. Devegowda et al. (2016) synthesized a series of 4-anilinoquinazolines and assessed their cytotoxic effects on Ehrlich Ascites Carcinoma cells, revealing potent anticancer activity mediated through the up-regulation of proapoptotic proteins and induction of apoptosis (Devegowda, P. S., Balaji, K. S., Prasanna, D. S., Swaroop, T., Jayarama, S., Siddalingaiah, L., & Rangappa, K., 2016).

Antilipidemic Testing

Compounds related to N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide have also been evaluated for their antilipidemic effects. Habib et al. (2000) synthesized novel esters containing hexadecyl or cyclohexyl groups with heterocyclic rings like quinazolines and tested their antihypercholesterolemic and antihyperlipidemic activities in mice, demonstrating significant lipid-lowering effects (Habib, N. S., Ismail, K., El-Tombary, A. A., & Abdel Aziem, T., 2000).

Antiviral Activities

Research on quinazoline derivatives extends into antiviral applications as well. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and evaluated their antiviral activity against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, demonstrating potential as antiviral agents (Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D., 2007).

Molecular Docking Studies

Moreover, computational and molecular docking studies are pivotal in understanding the interaction of quinazoline derivatives with biological targets. Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides, including quinazoline derivatives, against COVID-19, utilizing computational calculations and molecular docking studies to explore their reactivity and potential therapeutic applications (Fahim, A. M., & Ismael, E. H. I., 2021).

Safety And Hazards

Zukünftige Richtungen

The future directions for this compound are not specified in the available resources.

Eigenschaften

IUPAC Name |

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c25-18(22-15-9-3-1-4-10-15)13-5-2-8-14-21-19-16-11-6-7-12-17(16)23-20(26)24-19/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,22,25)(H2,21,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORSVBMDKISBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

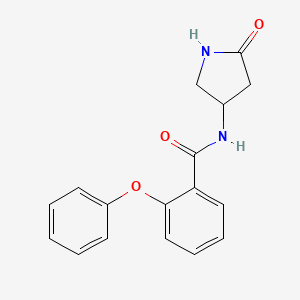

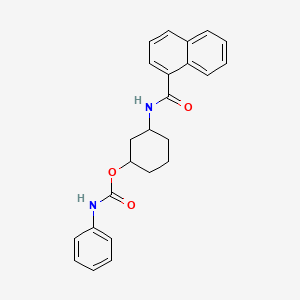

![2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2558240.png)

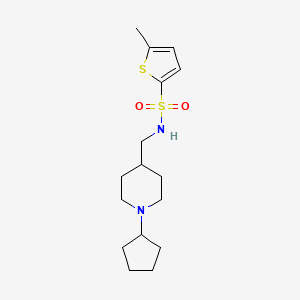

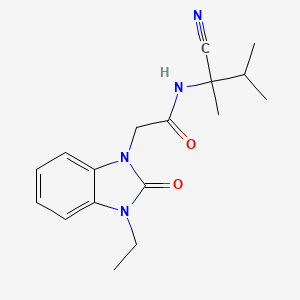

![5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride](/img/structure/B2558246.png)

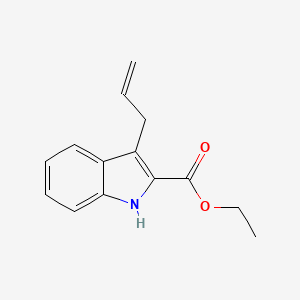

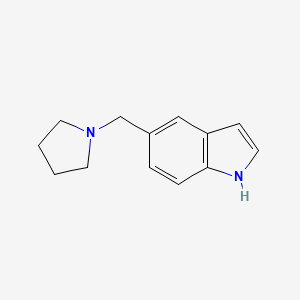

![[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2558251.png)

![N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine](/img/structure/B2558252.png)

![2-[(5-chloroquinolin-8-yl)oxy]-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide](/img/structure/B2558254.png)